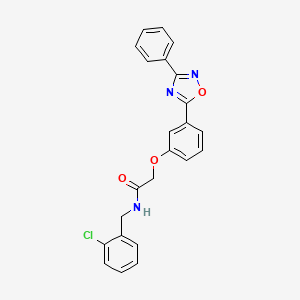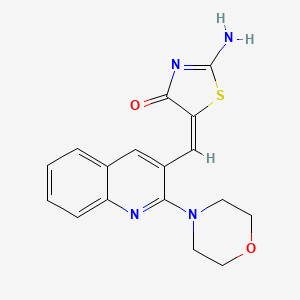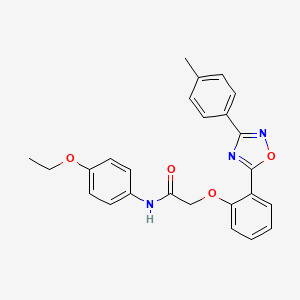
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that targets the protein kinase B-Raf. B-Raf is a key component of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. The inhibition of B-Raf has been shown to have potential therapeutic benefits in the treatment of cancer, particularly melanoma.
Wirkmechanismus
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide binds to the ATP-binding site of B-Raf, preventing the phosphorylation and activation of downstream signaling molecules, including MEK and ERK. This results in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. In addition to inhibiting tumor growth, N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to induce tumor regression and improve survival in animal models of melanoma. N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have minimal toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on downstream signaling pathways and cellular processes. However, one limitation of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is the identification of biomarkers that can predict response to B-Raf inhibition. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Finally, there is ongoing research on the development of second-generation B-Raf inhibitors that may have improved potency and selectivity compared to N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide.
Synthesemethoden
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 9-ethylcarbazole with 1-(methylsulfonyl)piperidine-4-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound is then purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including melanoma, colorectal cancer, and lung cancer. In vitro studies have demonstrated that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide inhibits the activity of B-Raf and downstream signaling molecules, leading to decreased cell proliferation and increased apoptosis in cancer cells. In vivo studies have shown that N-(9-ethyl-9H-carbazol-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can inhibit tumor growth and improve survival in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-3-24-19-7-5-4-6-17(19)18-14-16(8-9-20(18)24)22-21(25)15-10-12-23(13-11-15)28(2,26)27/h4-9,14-15H,3,10-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXMVPKTNWALLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)



![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)